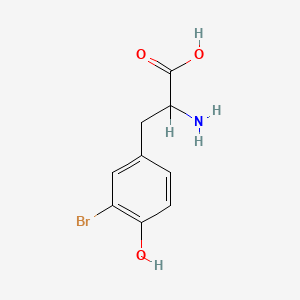
3-溴酪氨酸
描述
3-Bromotyrosine is an amino acid derivative that has become increasingly popular in scientific research due to its unique properties. It is a naturally occurring compound that can be synthesized from tyrosine, an amino acid found in proteins, and bromine. 3-Bromotyrosine is a valuable tool for scientists because it can be used to study the effects of bromination on tyrosine-containing proteins and to explore the biochemical and physiological effects of bromination. In addition, 3-bromotyrosine can be used in lab experiments to study the mechanisms of action of brominated compounds.
科学研究应用
犬慢性炎症性肠病(CIE)的诊断标志物
3-溴酪氨酸已被用于检查犬慢性炎症性肠病(CIE)的诊断敏感性。 该研究比较了患有CIE的犬的血清和粪便中3-溴酪氨酸的浓度,这些犬在胃肠道(GI)道活检样本中显示出病理变化 。 研究发现,患有CIE的犬的血清和粪便样本中3-溴酪氨酸浓度通常升高 。
嗜酸性粒细胞活化的指标
3-溴酪氨酸是嗜酸性粒细胞过氧化物酶的稳定产物,可作为嗜酸性粒细胞活化的标志物 。 已建立并分析验证了气相色谱/质谱法来测定犬血清中3-溴酪氨酸的浓度 。
血清中稳定性分析
已研究了3-溴酪氨酸在血清中的稳定性。 研究发现,3-溴酪氨酸在冷藏和冷冻的血清中浓度稳定 。
与胃肠道疾病的关联
患有嗜酸性粒细胞性胃肠炎(EGE)、淋巴细胞-浆细胞性肠炎(LPE)和胰腺炎的犬血清中3-溴酪氨酸浓度显着高于健康对照犬 。
海洋海绵中的生物合成
作用机制
Target of Action
3-Bromotyrosine primarily targets eosinophil peroxidase (EPO) , an enzyme that is the most abundant cytoplasmic granule protein present in eosinophils . Eosinophils play a crucial role in the immune response against microorganisms and multicellular parasites .
Mode of Action
The interaction of 3-Bromotyrosine with its target involves the halogenation of tyrosine residues in plasma or tissue proteins . This process is primarily catalyzed by eosinophil peroxidase . When eosinophils are activated, they release EPO, leading to the subsequent production of 3-Bromotyrosine .
Biochemical Pathways
Eosinophil peroxidase uses hydrogen peroxide and a halide or pseudo-halide to catalyze the formation of cytotoxic hypohalous acids . This enzyme also catalyzes the oxidation of bromide ion by hydrogen peroxide, producing a brominating agent that reacts with amine groups and aromatic rings of biomolecules . The major bromide products of 3-Bromotyrosine and 3,5-di-Bromotyrosine are detectable following EPO-induced protein oxidation .
Pharmacokinetics
The presence of free 3-Bromotyrosine in blood or urine is the result of enzymatic degradation of these brominated proteins . Free 3-Bromotyrosine undergoes metabolism and leads to the formation of brominated and de-brominated metabolites . .
Result of Action
The molecular and cellular effects of 3-Bromotyrosine’s action are significant. It serves as a biomarker for eosinophil peroxidase-induced protein oxidation both in vitro and in vivo . In humans, allergen-challenged lung samples from patients with allergen-induced asthma show a tenfold increase in 3-Bromotyrosine, highlighting its potential as a marker for oxidative stress in allergic conditions .
Action Environment
The action of 3-Bromotyrosine is influenced by environmental factors such as the presence of inflammation and the activation of eosinophils . For instance, 3-Bromotyrosine levels are significantly elevated in peritoneal exudate from K. pneumoniae-infected mice, indicating a fivefold increase compared to uninfected controls . This suggests that neutrophils may release increased levels of oxidized products during inflammation .
生化分析
Biochemical Properties
3-Bromotyrosine is a product of protein oxidation and is formed when eosinophil peroxidase catalyzes the bromination of tyrosine residues in proteins. This reaction typically occurs during the activation of eosinophils, which are white blood cells involved in the immune response. The presence of 3-Bromotyrosine is often used as a marker for eosinophil peroxidase-induced protein oxidation in both in vitro and in vivo studies .
In addition to its production in eosinophils, 3-Bromotyrosine has been found at elevated levels in peritoneal exudate from mice infected with Klebsiella pneumoniae, suggesting that neutrophils also release higher levels of oxidized products during inflammation . This compound interacts with various biomolecules, including proteins and enzymes, leading to modifications that can affect their function and stability.
Cellular Effects
3-Bromotyrosine has been shown to influence various cellular processes, particularly those related to inflammation and immune responses. In asthmatic patients, elevated levels of 3-Bromotyrosine have been observed in lung samples following allergen exposure . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins and enzymes involved in these processes.
For example, 3-Bromotyrosine can alter the activity of enzymes such as myeloperoxidase, which plays a crucial role in the immune response by producing reactive oxygen species. The modification of proteins by 3-Bromotyrosine can lead to changes in their function, potentially impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 3-Bromotyrosine involves its interaction with various biomolecules, leading to modifications that can affect their function. One of the primary mechanisms is the bromination of tyrosine residues in proteins, which can alter their structure and activity . This modification can affect enzyme activity, protein-protein interactions, and other cellular processes.
3-Bromotyrosine can also act as an inhibitor or activator of certain enzymes, depending on the specific context and the nature of the interaction. For example, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species during the immune response . Additionally, 3-Bromotyrosine can influence gene expression by modifying transcription factors and other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromotyrosine can change over time due to its stability and degradation. Studies have shown that 3-Bromotyrosine is stable in serum for up to 180 days when stored at -80°C . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species.
Long-term exposure to 3-Bromotyrosine can lead to cumulative effects on cellular function, including changes in protein activity, gene expression, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of 3-Bromotyrosine exposure in experimental settings .
Dosage Effects in Animal Models
The effects of 3-Bromotyrosine can vary with different dosages in animal models. Studies have shown that higher doses of 3-Bromotyrosine can lead to toxic effects, including oxidative stress and tissue damage . For example, in animal models of asthma, elevated levels of 3-Bromotyrosine have been associated with increased inflammation and airway hyperresponsiveness .
Threshold effects have also been observed, where low doses of 3-Bromotyrosine may not produce significant effects, while higher doses can lead to pronounced changes in cellular function and tissue integrity. These findings underscore the importance of carefully considering dosage when studying the effects of 3-Bromotyrosine in animal models .
Metabolic Pathways
3-Bromotyrosine is involved in several metabolic pathways, primarily related to its formation and degradation. During inflammation, eosinophil peroxidase catalyzes the formation of 3-Bromotyrosine from tyrosine residues in proteins . This compound can then undergo further metabolism, including de-bromination and conversion to other metabolites.
One of the major metabolic pathways for 3-Bromotyrosine involves its conversion to 3-bromo-4-hydroxyphenylacetic acid, a brominated metabolite that can be excreted in the urine . Additionally, 3-Bromotyrosine can be de-brominated to form 4-hydroxyphenylacetic acid, a metabolite of tyrosine in mammals . These metabolic pathways highlight the complex nature of 3-Bromotyrosine metabolism and its potential impact on cellular function.
Transport and Distribution
The transport and distribution of 3-Bromotyrosine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. 3-Bromotyrosine can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments .
Once inside the cell, 3-Bromotyrosine can interact with various binding proteins, which can affect its localization and accumulation. For example, it can bind to proteins involved in the immune response, leading to its concentration in areas of inflammation . These interactions play a crucial role in determining the distribution and activity of 3-Bromotyrosine within cells and tissues.
Subcellular Localization
The subcellular localization of 3-Bromotyrosine can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific compartments.
For example, 3-Bromotyrosine can be targeted to the mitochondria, where it can affect mitochondrial function and contribute to oxidative stress . Additionally, its presence in the nucleus can influence gene expression by modifying transcription factors and other nuclear proteins . Understanding the subcellular localization of 3-Bromotyrosine is essential for elucidating its role in cellular processes and its potential impact on health and disease.
属性
IUPAC Name |
2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOSUKIFQMEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970126 | |
| Record name | 3-Bromotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Bromotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
54788-30-6 | |
| Record name | 3-Bromotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Bromotyrosine (3-BrY) is formed through the action of eosinophil peroxidase (EPO) and myeloperoxidase (MPO), enzymes found in certain immune cells. These enzymes use hydrogen peroxide (H2O2) and bromide ions (Br-) to generate reactive brominating species, which can then react with tyrosine residues in proteins, leading to the formation of 3-BrY. [, , , , ]
A: Elevated levels of 3-BrY have been detected in biological samples from patients with various inflammatory conditions, including asthma [, , , ], chronic inflammatory enteropathy in dogs [, ], cystic fibrosis [], atherosclerosis [], and sepsis [].
ANone: The molecular formula of 3-BrY is C9H10BrNO3, and its molecular weight is 262.09 g/mol.
A: 3-BrY can be distinguished from tyrosine using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques can identify the presence of the bromine atom in 3-BrY, which is absent in tyrosine. [, , ]
A: While 3-BrY is primarily considered a marker of oxidative damage, recent research suggests it may have a role in modulating inflammatory processes. For example, one study found that 3-BrY might influence enterochromaffin cell apoptosis and the p38 MAPK and ERK signaling pathways. [] Further research is needed to fully understand its biological functions.
A: Elevated 3-BrY often indicates increased activity of EPO and MPO, signifying heightened inflammation and oxidative stress in the body. This finding can aid in diagnosing inflammatory conditions and monitoring disease activity and treatment response. [, , , ]
A: Several techniques are available for detecting and quantifying 3-BrY in biological samples. These include gas chromatography-mass spectrometry (GC-MS) [, , , ], liquid chromatography-mass spectrometry (LC-MS) [, ], and immunohistochemical staining using specific antibodies. [, ]
A: One challenge is the potential for artifactual formation of 3-BrY during sample processing. This can be addressed by using appropriate controls and analytical techniques that minimize artifact generation. [] Another challenge is achieving sufficient sensitivity to detect low levels of 3-BrY, requiring highly sensitive analytical methods like GC-MS and LC-MS.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



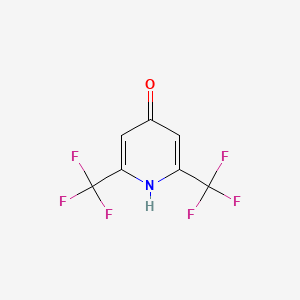


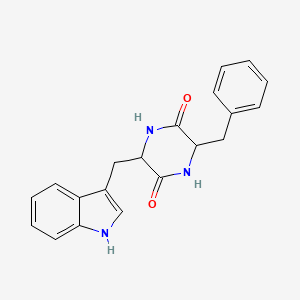



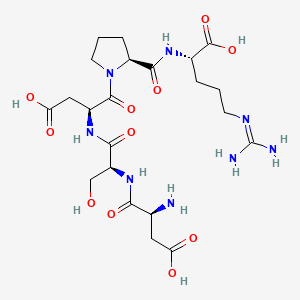
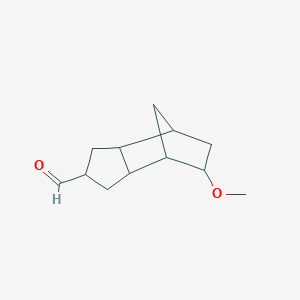

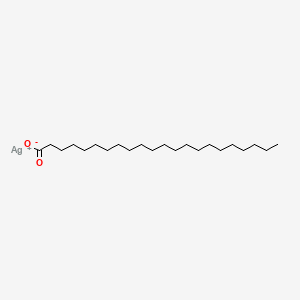
![2-Cyano-2-[2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene]-N-methylacetamide](/img/structure/B1580453.png)